molecular formula C13H17NO2 B7451890 N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline

N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B7451890
M. Wt: 219.28 g/mol
InChI Key: VZJLKQTVZRVFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibiotic Properties : The tetrahydroquinoline derivative, helquinoline, exhibits significant biological activity against bacteria and fungi. Its structure includes a tetrahydroquinoline core similar to N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline (Asolkar et al., 2004).

  • Synthetic Applications : N-[2-(methoxycarbonyl)ethyl] serves as a removable N-protecting group in the synthesis of indoloisoquinolinones via Pd(II)-catalyzed intramolecular diamination of alkynes (Ha et al., 2015).

  • Chemical Synthesis : Studies on the synthesis of 1,2,3,4-tetrahydroisoquinolines, which can be considered structurally related, offer insights into reaction mechanisms and synthetic strategies (Kashdan et al., 1982).

  • Coordination Compounds : Syntheses of coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid highlight the versatility of tetrahydroquinoline derivatives in forming complex structures (Jansa et al., 2007).

  • Pharmacological Applications : Certain tetrahydroquinoline derivatives have been investigated for their dopamine agonist properties, which could have implications for neurological disorders (Jacob et al., 1981).

  • Ocular Hypotensive Action : Research on tetrahydroquinoline analogs, such as MC4, demonstrates potential applications in reducing intraocular pressure, suggesting a role in ocular pharmacology (Pamulapati & Schoenwald, 2011).

Properties

IUPAC Name

methyl 3-(3,4-dihydro-2H-quinolin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)8-10-14-9-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJLKQTVZRVFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.